3-Oxo Atorvastatin tert-Butyl Ester

Übersicht

Beschreibung

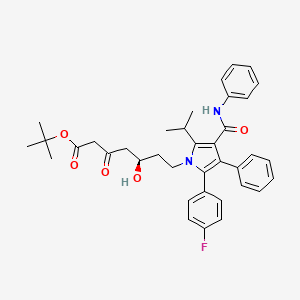

3-Oxo Atorvastatin tert-Butyl Ester is a Boc-protected oxo-derivative of Atorvastatin . It’s a byproduct impurity of Atorvastatin calcium, a selective, competitive HMG-CoA reductase inhibitor .

Synthesis Analysis

The synthesis of Atorvastatin and its intermediates, including this compound, involves several procedures. These include the Paal-Knorr synthesis and several new synthetic strategies . An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide (I), a key intermediate for the synthesis of Atorvastatin, has been described .Molecular Structure Analysis

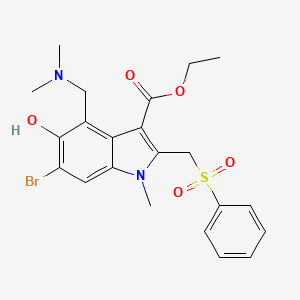

The molecular structure of this compound is C37H41FN2O5 . Further details about its molecular structure can be found in the referenced link .Chemical Reactions Analysis

Atorvastatin, including its derivatives like this compound, undergoes various chemical reactions during its synthesis. This includes the Paal-Knorr synthesis and several new synthetic strategies .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the referenced link .Wissenschaftliche Forschungsanwendungen

Biosynthesis in Mono and Biphasic Media :

- "3-Oxo Atorvastatin tert-Butyl Ester" is used in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin. This process involves using carbonyl reductase from Rhodosporidium toruloides in organic solvents, enhancing the biotransformation process significantly (Liu et al., 2018).

Synthesis of Atorvastatin Lactone :

- Another application is in the synthesis of atorvastatin lactone, where it is used in a Hantzsch-type sequential three-component reaction, contributing to the synthesis of the antihyperlipidemic drug atorvastatin calcium (Estévez et al., 2014).

Directed Evolution for Efficient Synthesis :

- Directed evolution of carbonyl reductase from Rhodosporidium toruloides, which shows excellent activity towards "this compound", has been researched for improved synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (Liu et al., 2017).

Improved Process for Chiron Synthesis :

- Research has focused on an improved and practical synthesis of tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a key chiral side-chain of atorvastatin, highlighting the role of "this compound" in this context (Xiong et al., 2014).

Kilogram-Scale Preparation of Atorvastatin Calcium :

- There is also research on the large-scale synthesis of atorvastatin calcium, which involves the conversion of advanced intermediates including "this compound" (Novozhilov et al., 2015).

Atorvastatin Synthesis with Labeling :

- Additionally, the compound has been utilized in the synthesis of [14C]Atorvastatin, a labeled version of atorvastatin for research purposes (Lee & Woo, 1999).

Other Applications in Atorvastatin Synthesis :

- Various other studies focus on different aspects of atorvastatin synthesis involving "this compound," including oxidative bromocyclization, stereoselective synthesis, and environmentally sensitive approaches (Wu et al., 2017), (Vempala et al., 2022).

Antidepressant-like Effect of Atorvastatin :

- Beyond its role in atorvastatin synthesis, research also explores the antidepressant-like effects of atorvastatin, potentially relevant to the pharmacological profile of compounds derived from "this compound" (Ludka et al., 2014).

Role in Neuroprotection and Other Biological Effects :

- Further studies investigate atorvastatin's neuroprotective properties and its influence on various biological pathways, which may be indirectly relevant to the applications of "this compound" in drug development (Bell & Yellon, 2003), (Lee et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 3-Oxo Atorvastatin tert-Butyl Ester is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the body .

Mode of Action

This compound, like other statins, works by inhibiting the HMG-CoA reductase enzyme . This inhibition disrupts the mevalonate pathway, reducing the production of mevalonate, a precursor to cholesterol. As a result, the level of cholesterol synthesis in the liver is decreased .

Biochemical Pathways

The compound primarily affects the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, it reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This leads to a decrease in the production of cholesterol and other isoprenoids downstream in the pathway .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform, dmso, ethyl acetate, and methanol . Its pKa is predicted to be 13.57 , suggesting that it is weakly basic and may be better absorbed in the acidic environment of the stomach. The compound is stable under storage conditions of 2-8°C .

Result of Action

The inhibition of the HMG-CoA reductase enzyme by this compound results in a decrease in cholesterol synthesis . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, often referred to as “bad cholesterol”, in the bloodstream . The compound’s action can therefore help in the management of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility may be affected by the pH of the environment . Additionally, factors such as temperature and humidity could potentially impact the stability of the compound . .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Oxo Atorvastatin tert-Butyl Ester are not mentioned, Atorvastatin, from which it is derived, continues to be widely used in the treatment of cardiovascular diseases . Therefore, research into its derivatives, including this compound, may continue to be an area of interest.

Biochemische Analyse

Biochemical Properties

3-Oxo Atorvastatin tert-Butyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme HMG-CoA reductase. This enzyme is crucial in the mevalonate pathway, which is responsible for cholesterol synthesis. By inhibiting HMG-CoA reductase, this compound effectively reduces cholesterol levels in the body. The compound interacts with the enzyme by mimicking the natural substrate, leading to competitive inhibition .

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, the compound reduces the synthesis of cholesterol, leading to decreased levels of low-density lipoprotein (LDL) cholesterol. This reduction in cholesterol synthesis triggers a compensatory increase in LDL receptor expression, enhancing the clearance of LDL from the bloodstream . Additionally, this compound influences the expression of genes involved in lipid metabolism and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of HMG-CoA reductase. The compound binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn reduces the synthesis of LDL cholesterol . The compound’s structure allows it to fit into the enzyme’s active site, effectively blocking the substrate’s access.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained reductions in cholesterol levels and alterations in cellular function . The stability of the compound can be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects such as liver damage and muscle toxicity have been observed . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound interacts with enzymes such as HMG-CoA reductase and other proteins involved in cholesterol synthesis and transport. By inhibiting these enzymes, this compound alters metabolic flux and reduces the levels of cholesterol and other lipids in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound is known to cross cell membranes and accumulate in the liver, where it exerts its primary effects on cholesterol synthesis . Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where HMG-CoA reductase is located. The compound’s activity is closely associated with its ability to reach and inhibit this enzyme within the endoplasmic reticulum . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within cells.

Eigenschaften

IUPAC Name |

tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLKFSRLPMJPO-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

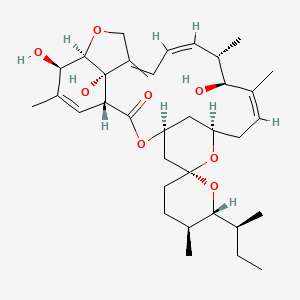

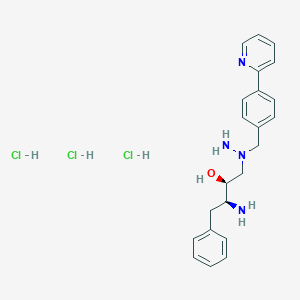

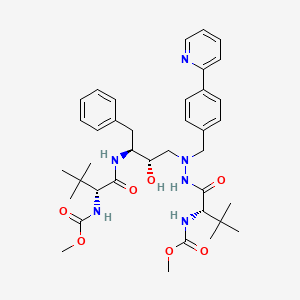

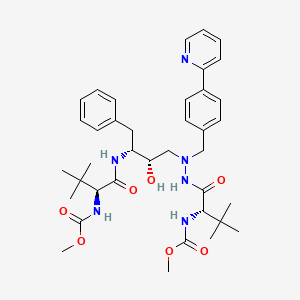

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

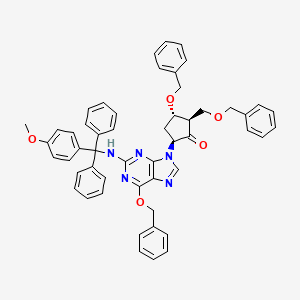

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)